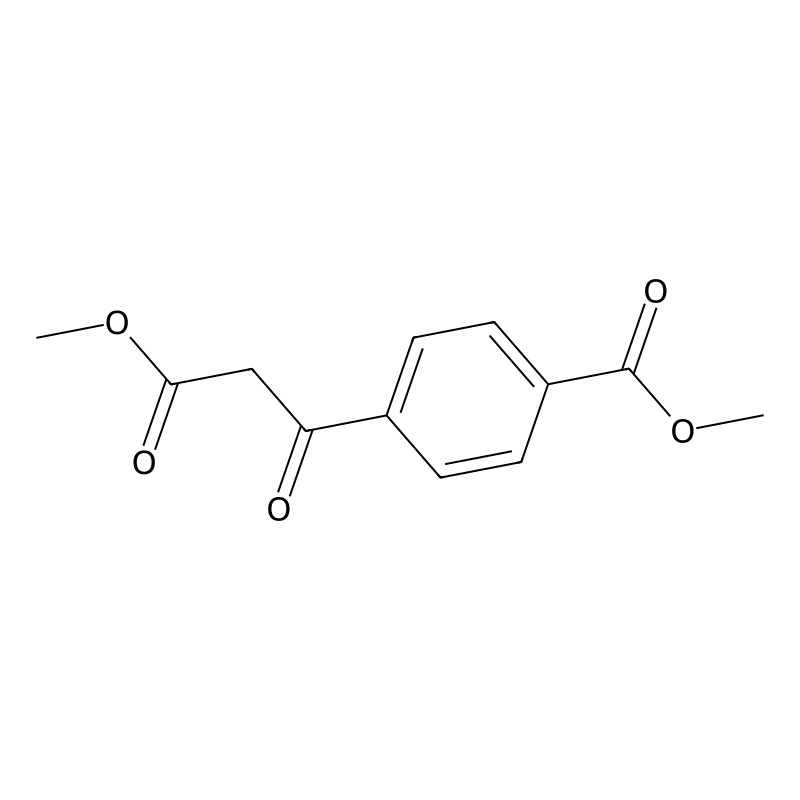Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry and Drug Development:
Field: Medicinal chemistry and pharmaceutical research.
Summary: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is investigated for its potential as a drug candidate.
Methods: Researchers synthesize and characterize the compound, assess its stability, solubility, and bioavailability.
Natural Product Synthesis:
Field: Organic chemistry and natural product synthesis.
Summary: Scientists use this compound as a building block to create more complex molecules.
Methods: Organic synthesis techniques, such as esterification or acylation, are employed.
Results: Successful synthesis of novel natural products or analogs with potential biological activities.
Flavor and Fragrance Industry:
Field: Flavor and fragrance chemistry.
Summary: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate contributes to the aroma of certain foods or perfumes.
Methods: Extraction, purification, and sensory evaluation.
Results: Enhances specific flavors or scents.
Analytical Chemistry:
Field: Analytical chemistry and quality control.
Summary: Used as a reference standard or internal standard in analytical methods.
Methods: High-performance liquid chromatography (HPLC), mass spectrometry (MS), or nuclear magnetic resonance (NMR).
Results: Accurate quantification or identification of related compounds.
Biological Studies:
Field: Biochemistry and cell biology.
Summary: Investigating the compound’s effects on cellular processes.
Methods: Cell culture experiments, enzyme assays, or protein binding studies.
Results: Insights into potential biological targets or mechanisms.
Materials Science:
Field: Materials science and polymer chemistry.
Summary: Incorporating Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate into polymers or coatings.
Methods: Polymerization, film casting, or surface modification.
Results: Improved material properties, such as adhesion or barrier properties.
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is an organic compound characterized by its unique structure, which includes a benzoate moiety and a methoxy-oxopropanoyl group. Its molecular formula is , and it has a molecular weight of approximately 236.22 g/mol. The compound is known for its potential applications in various fields, including organic synthesis and medicinal chemistry.
- Oxidation: The compound can be oxidized to yield various oxidized derivatives, potentially altering its biological activity.
- Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
- Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by others, enhancing its versatility in synthesis .
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Research indicates that methyl 4-(3-methoxy-3-oxopropanoyl)benzoate possesses notable biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development . The compound's mechanism of action may involve the modulation of specific enzymes or receptors, influencing cellular processes such as growth and apoptosis.
The synthesis of methyl 4-(3-methoxy-3-oxopropanoyl)benzoate typically involves multi-step procedures starting from readily available precursors. Key steps may include:
- Formation of the benzoic acid derivative: This involves reacting benzoic acid with appropriate reagents to introduce the desired functional groups.
- Introduction of the methoxy-oxopropyl group: This step requires controlled conditions to ensure successful integration of the methoxy-oxopropyl moiety.
- Final esterification: The last step involves esterification with methanol to form the final product .
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate has several applications:
- Organic Synthesis: It serves as a reagent and building block for more complex organic molecules.
- Pharmaceutical Development: Due to its biological activities, it is being investigated for potential therapeutic uses.
- Chemical Industry: It may be used in the production of specialty chemicals and materials .
Studies on methyl 4-(3-methoxy-3-oxopropanoyl)benzoate's interactions with biological targets are ongoing. Initial findings suggest that it may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways within cells. Further research is necessary to elucidate these interactions fully and their implications for therapeutic applications .
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Methyl 4-(3-methoxy-3-oxopropyl)benzoate | C12H14O4 | 0.93 |
| Methyl 3-Oxo-3-phenylpropionate | C12H12O4 | 0.91 |
| Methyl 3-Oxo-3-(p-tolyl)propanoate | C13H14O4 | 0.91 |
| 3-(3-(Methoxycarbonyl)phenyl)propanoic acid | C13H14O5 | 0.91 |
| 4-(2-Carboxyethyl)benzoic Acid Methyl Ester | C11H12O5 | 0.91 |
The uniqueness of methyl 4-(3-methoxy-3-oxopropanoyl)benzoate lies in its specific combination of functional groups, which may confer distinct biological activities compared to similar compounds .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








